4-Bromo-3-nitro-1H-pyrazole

Catalog No.
S667419
CAS No.
89717-64-6
M.F
C3H2BrN3O2
M. Wt
191.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-nitro-1H-pyrazole

CAS Number

89717-64-6

Product Name

4-Bromo-3-nitro-1H-pyrazole

IUPAC Name

4-bromo-5-nitro-1H-pyrazole

Molecular Formula

C3H2BrN3O2

Molecular Weight

191.97 g/mol

InChI

InChI=1S/C3H2BrN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6)

InChI Key

WEQNDTYVEHMMMX-UHFFFAOYSA-N

SMILES

C1=NNC(=C1Br)[N+](=O)[O-]

Canonical SMILES

C1=NNC(=C1Br)[N+](=O)[O-]

The exact mass of the compound 4-Bromo-3-nitro-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-3-nitro-1H-pyrazole (CAS 89717-64-6) is a highly functionalized heterocyclic building block essential for advanced pharmaceutical synthesis and agrochemical development. Characterized by a pyrazole core substituted with a bromine atom at the C4 position and a nitro group at the C3 position, this compound serves as a bifunctional precursor. The C4-bromo handle is optimized for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, while the C3-nitro group acts both as a strong electron-withdrawing moiety that modulates the N-H acidity and as a reducible precursor to 3-amino pyrazoles. Its predictable reactivity profile makes it a priority procurement choice for scaling up complex kinase inhibitors and fused bicyclic scaffolds [1].

Substituting 4-Bromo-3-nitro-1H-pyrazole with simpler analogs like 3-nitro-1H-pyrazole or 4-bromo-1H-pyrazole fundamentally disrupts established synthetic routes. 3-Nitro-1H-pyrazole lacks the essential C4-halogen handle, rendering direct palladium-catalyzed cross-coupling impossible without additional, low-yielding halogenation steps. Conversely, 4-bromo-1H-pyrazole lacks the C3-nitro group, which not only removes the capability for downstream reduction to an amine but also drastically increases the pKa of the pyrazole N-H bond. This shift in acidity necessitates the use of hazardous, strong bases (like sodium hydride) for N-alkylation, whereas 4-bromo-3-nitro-1H-pyrazole can be cleanly alkylated using mild carbonate bases, ensuring higher reproducibility and compatibility with base-sensitive functional groups in scaling environments [1].

Enhanced N-H Acidity for Mild N-Alkylation Conditions

The presence of the strongly electron-withdrawing C3-nitro group significantly lowers the pKa of the pyrazole N-H bond compared to non-nitrated analogs. While 4-bromo-1H-pyrazole exhibits a pKa of approximately 13.6, the pKa of 4-bromo-3-nitro-1H-pyrazole is reduced to the 7.0–9.8 range. This >4 unit pKa shift allows for efficient N-alkylation using mild bases such as potassium carbonate (K2CO3) in DMF at 85 °C, achieving high yields without the need for aggressive reagents like NaH required by the comparator[1].

Evidence DimensionPyrazole N-H pKa and required alkylation base
Target Compound DatapKa ~7.0–9.8; alkylation viable with mild K2CO3
Comparator Or Baseline4-bromo-1H-pyrazole (pKa ~13.6; requires strong bases like NaH)
Quantified Difference>4 pKa unit reduction enabling mild base compatibility
ConditionsN-alkylation in DMF at 85 °C

Enables safer, more reproducible scale-up of N-alkylated intermediates by avoiding moisture-sensitive, highly reactive bases.

Direct C4-Functionalization via Palladium Catalysis

Procurement of 4-bromo-3-nitro-1H-pyrazole provides a direct, process-ready halogen handle for Suzuki-Miyaura and Buchwald-Hartwig couplings at the C4 position. In contrast, using 3-nitro-1H-pyrazole as a baseline requires an initial, often unselective bromination step that reduces overall yield and increases process time. The C4-bromo target compound successfully undergoes direct cross-coupling with arylboronic acids, yielding >60-80% of C4-arylated products in a single step, streamlining the synthesis of multi-substituted pyrazole cores [1].

Evidence DimensionSteps to C4-arylation
Target Compound Data1 step (direct Suzuki coupling, >60% yield)
Comparator Or Baseline3-nitro-1H-pyrazole (2 steps: bromination then coupling, lower overall yield)
Quantified DifferenceEliminates 1 synthetic step; prevents yield loss from unselective halogenation
ConditionsPalladium-catalyzed cross-coupling with arylboronic acids

Reduces synthetic steps and improves overall yield in the manufacturing of C4-functionalized pyrazole APIs.

Critical Hydrogen Bonding in Kinase Allosteric Pockets

In the development of Type III RIPK1 kinase inhibitors, the specific 4-bromo-3-nitro-1H-pyrazole moiety acts as an essential hinge-binding equivalent. Structural studies demonstrate that this exact substitution pattern forms two critical hydrogen bonds with the Asp156 residue of the RIPK1 kinase, anchoring the molecule and directing adjacent hydrophobic groups into the allosteric pocket. Substitution with generic pyrazoles or analogs lacking the nitro/bromo combination results in a loss of these specific contacts, drastically reducing the nanomolar inhibitory potency observed with the target compound [1].

Evidence DimensionHydrogen bond formation with RIPK1 Asp156
Target Compound DataForms 2 specific hydrogen bonds
Comparator Or BaselineUnsubstituted or mono-substituted pyrazoles (fails to form dual bonds)
Quantified DifferenceEnables nanomolar IC50 potency through precise allosteric anchoring
ConditionsRIPK1 kinase allosteric pocket binding assay

Validates the compound as a non-negotiable building block for specific, high-potency kinase inhibitor scaffolds.

Synthesis of Type III Kinase Inhibitors

Directly leveraging its ability to form dual hydrogen bonds with key kinase residues (e.g., Asp156 in RIPK1), this compound is heavily procured as a starting material for allosteric kinase inhibitors. The nitro group and bromo handle provide the exact steric and electronic properties needed for nanomolar target engagement [1].

Precursor for Fused Pyrazolo-Pyrimidine Scaffolds

The compound is an ideal precursor for bicyclic systems. The C3-nitro group can be selectively reduced to an amine, providing a 3-amino-4-bromo-1H-pyrazole intermediate. This adjacent amine-halide motif is perfectly set up for cyclization reactions to form pyrazolo[3,4-d]pyrimidines, common in oncology drug discovery [2].

Late-Stage Diversification via Cross-Coupling

Due to the high reactivity of the C4-bromo position, industrial chemists procure this building block to perform late-stage Suzuki or Buchwald-Hartwig couplings. This allows for the rapid generation of compound libraries with varied C4-aryl or heteroaryl substituents while keeping the pyrazole core intact [3].

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-3-nitro-1H-pyrazole

Dates

Last modified: 08-15-2023

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